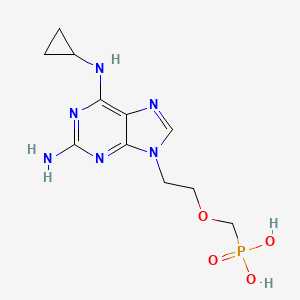

cPrPMEDAP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du cPrPMEDAP implique la conversion du GS-9219 en this compound par une série de réactions enzymatiques. Le GS-9219 est hydrolysé de manière intracellulaire en this compound, qui est ensuite désaminé en PMEG . Le composé est préparé à partir du this compound par l'action de l'hydrochlorure d'éthyl ester de L-alanine après activation du résidu d'acide phosphonique avec de l'Aldrithiol et de la triphénylphosphine .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées. La synthèse implique généralement l'utilisation de techniques de synthèse organique avancées et de conditions réactionnelles strictes pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le cPrPMEDAP subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le GS-9219 est hydrolysé en this compound en présence de la carboxypeptidase lysosomale cathepsine A.

Désamination : Le this compound est désaminé en PMEG par l'action de la protéine de type adénosine désaminase.

Réactifs et conditions courants

Hydrolyse : La carboxypeptidase lysosomale cathepsine A est utilisée pour hydrolyser le GS-9219 en this compound.

Désamination : La protéine de type adénosine désaminase catalyse la désamination du this compound en PMEG.

Principaux produits formés

Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique, notamment :

Activité antivirale : Le GS-9191, un promédicament du this compound, présente des effets antiprolifératifs in vitro puissants contre un large éventail de cellules transformées par le papillomavirus humain.

Recherche sur le cancer : Le this compound est utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la synthèse et la réparation de l'ADN en supprimant fortement les ADN polymérases nucléaires.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa conversion en PMEG, qui est ensuite phosphorylé en diphosphate de PMEG (PMEG-DP). Le PMEG-DP agit comme un puissant inhibiteur des ADN polymérases nucléaires α, δ et ε, bloquant la synthèse et la réparation de l'ADN par une incorporation et une terminaison de chaîne efficaces . Cette inhibition conduit à l'arrêt de la croissance cellulaire et à l'induction de l'apoptose dans les cellules proliférantes .

Applications De Recherche Scientifique

cPrPMEDAP has several scientific research applications, including:

Antiproliferative Activity: This compound displays antiproliferative properties against human papillomavirus-transformed cervical carcinoma cell lines (SiHa cells) with an effective concentration to inhibit 50% cell growth (EC50) value of 290 nanomolar.

Antiviral Activity: GS-9191, a prodrug of this compound, exhibits potent in vitro antiproliferative effects against a broad spectrum of cells transformed by human papillomavirus.

Cancer Research: This compound is used in cancer research due to its ability to inhibit DNA synthesis and repair by strongly suppressing nuclear DNA polymerases.

Mécanisme D'action

The mechanism of action of cPrPMEDAP involves its conversion to PMEG, which is further phosphorylated to PMEG diphosphate (PMEG-DP). PMEG-DP acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε, blocking DNA synthesis and repair via effective incorporation and chain termination . This inhibition leads to the arrest of cell growth and induction of apoptosis in proliferating cells .

Comparaison Avec Des Composés Similaires

Composés similaires

9-(2-Phosphonylméthoxyethyl)guanine (PMEG) : Le PMEG est le métabolite actif du cPrPMEDAP et présente des effets antiprolifératifs puissants dans de multiples modèles in vitro et in vivo.

Unicité

Le this compound est unique en raison de sa voie d'activation intracellulaire spécifique, qui implique l'hydrolyse, la désamination et la phosphorylation. Cette voie permet une administration ciblée du métabolite actif PMEG dans les cellules et les tissus lymphoïdes, minimisant la toxicité systémique .

Activité Biologique

cPrPMEDAP (9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine) is a prodrug of the potent antiviral agent PMEG (9-(2-phosphonylmethoxyethyl)guanine). Its biological activity has been extensively studied, particularly in the context of its metabolism, efficacy against cancer cells, and mechanisms of resistance.

This compound is activated intracellularly through a series of enzymatic reactions. The conversion process involves:

- Hydrolysis by Proteases : this compound is hydrolyzed by serine protease cathepsin A (CatA) within lysosomes, leading to the release of PMEG .

- Deamination : The adenosine deaminase-like (ADAL) protein catalyzes the oxidative deamination of this compound to PMEG, which is subsequently phosphorylated to its active form, PMEG-DP .

The mechanism by which PMEG-DP acts is crucial; it serves as a chain terminator during DNA replication in HPV-transformed cells, leading to apoptosis .

Efficacy Against Cancer Cells

This compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- In SiHa cells (HPV-transformed cervical carcinoma), this compound demonstrates an effective concentration (EC50) of 290 nM .

- Resistance studies show that the C33A-Res cell line exhibits over 200-fold resistance to this compound compared to its parental line, C33A-WT. This resistance is attributed to mutations in the ADAL gene that impair the conversion of this compound to PMEG .

Resistance Mechanisms

The resistance observed in certain cell lines can be linked to specific mutations in the ADAL protein. Notably:

- Mutations such as H286R and S180N in ADAL have been identified in resistant cell lines, significantly reducing its enzymatic activity and thus the conversion efficiency of this compound to PMEG .

- The introduction of wild-type ADAL into resistant cells has been shown to restore sensitivity to both this compound and GS-9219, indicating that the enzymatic pathway is crucial for its efficacy .

Table 1: Summary of Biological Activity Studies on this compound

Propriétés

Numéro CAS |

182798-83-0 |

|---|---|

Formule moléculaire |

C11H17N6O4P |

Poids moléculaire |

328.26 g/mol |

Nom IUPAC |

2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |

InChI |

InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |

Clé InChI |

PDHWTDJKKJYOGD-UHFFFAOYSA-N |

SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

SMILES canonique |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |

Synonymes |

GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.